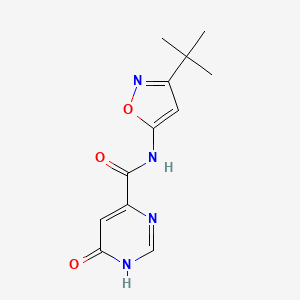
N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide” is a compound with a complex structure that includes an isoxazole ring, a pyrimidine ring, and a carboxamide group . The isoxazole ring is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an isoxazole ring attached to a pyrimidine ring via a carboxamide group . The isoxazole ring carries a tert-butyl group .Scientific Research Applications
Cardioprotective Agents
The chemical compound is related to a class of malonyl-coenzyme A decarboxylase (MCD) inhibitors, which have been researched for their potential in treating ischemic heart diseases. A specific compound described as tert-Butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate exhibited potent activity in improving cardiac efficiency and function in a rat heart global ischemia/reperfusion model, suggesting its utility as a cardioprotective agent (Cheng et al., 2006).
Renin Inhibitors
Another study focused on the optimization of 2-tert-butyl-4-[(3-methoxypropyl)amino]-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholin-4-ylcarbonyl)piperidin-3-yl]pyrimidine-5-carboxamide as a potent renin inhibitor to improve its pharmacokinetic profile while maintaining renin inhibitory activity. The research led to the discovery of novel benzimidazole derivatives as potent and orally bioavailable renin inhibitors, highlighting the compound's relevance in designing therapeutics for hypertension (Tokuhara et al., 2018).
Electrochromic Materials
Research on electroactive polyamides with pendent carbazole groups synthesized from derivatives related to the compound of interest showed significant electrochromic properties. These materials exhibited reversible redox couples upon electrochemical oxidation, with a strong color change, indicating their potential applications in smart windows, displays, and other electrochromic devices (Hsiao et al., 2013).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives, synthesized in a related study, showed promising anticancer and anti-5-lipoxygenase activities. These findings suggest the potential of derivatives related to N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide in designing new anticancer agents and anti-inflammatory drugs (Rahmouni et al., 2016).
Antibacterial and Anthelmintic Activity
A synthesized compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was characterized and screened for its in vitro antibacterial and anthelmintic activity. Although it exhibited moderate anthelmintic activity, this highlights the potential of related compounds in developing new antimicrobial agents (Sanjeevarayappa et al., 2015).
Mechanism of Action
Target of Action
Similar compounds with an isoxazole moiety have been found to target various proteins and enzymes, contributing to their wide spectrum of biological activities .
Mode of Action
Isoxazole derivatives, in general, interact with their targets through various mechanisms, often leading to changes in the function of the target proteins or enzymes .
Biochemical Pathways
Compounds with an isoxazole moiety are known to influence a variety of biochemical pathways due to their interaction with different targets .
Result of Action
Isoxazole derivatives are known to exhibit a range of effects at the molecular and cellular levels due to their interaction with various targets .
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-12(2,3)8-5-10(19-16-8)15-11(18)7-4-9(17)14-6-13-7/h4-6H,1-3H3,(H,15,18)(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFRYNVJAJKJHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)




![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408122.png)


![3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408130.png)
![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2408131.png)


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2408135.png)

